2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a fluorophenyl group attached to the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-halocarbonyl compounds. One common method is the one-pot synthesis, which involves the reaction of 2-aminopyridine with acetophenone and a halogenating agent under solvent-free conditions . The reaction is usually carried out in the presence of a base such as sodium carbonate, yielding the desired product in high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various pharmacological properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)pyridine: Shares the fluorophenyl group but lacks the imidazo[1,2-a]pyridine core.
2-Phenylimidazo[1,2-a]pyridine: Similar structure but without the fluorine atom.
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine: Contains an additional methyl group.
Uniqueness
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to the presence of both the fluorophenyl group and the imidazo[1,2-a]pyridine core. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C13H13FN2 |
---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H13FN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h4-7,9H,1-3,8H2 |
InChI Key |
UFZVXOIOAAQVMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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